3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group linked to a dihydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridine-2-carboxylic acid and 3,4-dihydroxyphenylpropan-2-amine.
Amide Bond Formation: The carboxylic acid group of 3,6-dichloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3,4-dihydroxyphenylpropan-2-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride to modify the functional groups.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the dihydroxyphenylpropan-2-yl group, resulting in different chemical and biological properties.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide: Lacks the chlorine substituents on the pyridine ring, which affects its reactivity and interactions.
Uniqueness
3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the dihydroxyphenylpropan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-8(6-9-2-4-11(20)12(21)7-9)18-15(22)14-10(16)3-5-13(17)19-14/h2-5,7-8,20-21H,6H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTFCSQELCUCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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